molecular formula C11H11NO2 B351464 N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide CAS No. 6329-16-4

N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide

Cat. No.: B351464
CAS No.: 6329-16-4
M. Wt: 189.21 g/mol
InChI Key: HJPYPJMQZJWETH-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide is an organic compound with the molecular formula C10H16N2. . This compound is characterized by the presence of two amide groups attached to a benzene ring, each substituted with two methyl groups. It is a derivative of benzene and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide is unique due to the specific positioning of the carboxamide groups on the benzene ring, which imparts distinct chemical and physical properties. This structural arrangement influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

6329-16-4

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-benzyl-2-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C11H11NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

HJPYPJMQZJWETH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC=C1C(=O)N(C)C

Canonical SMILES

CC1=NC(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

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